molecular formula C14H10F3N3 B1378701 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1449117-52-5

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1378701
CAS RN: 1449117-52-5
M. Wt: 277.24 g/mol
InChI Key: FDKPQWWEOHYLSZ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile (hereafter referred to as 3-BTP) is an organic compound that has been studied extensively in the scientific community due to its unique properties. 3-BTP has been found to have an array of applications in biochemistry and physiology, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile. Studies focus on creating novel compounds with potential industrial, biological, and medicinal properties through multicomponent reactions and investigating their structures using various spectroscopic methods. For instance, a study detailed the synthesis of chromeno[2,3-b]pyridine derivatives, highlighting their potential in various applications due to their promising ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).

Novel Synthetic Routes

Innovative synthetic approaches have been developed for the creation of multifunctional derivatives and intermediates. One study describes the synthesis of a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, demonstrating the compound's utility in generating diverse heterocyclic compounds (Channapur et al., 2019). Another research effort highlights a multicomponent approach to synthesize chromeno[2,3-b]pyridines, emphasizing the method's efficiency and the potential biomedical applications of the produced compounds (Elinson et al., 2018).

Chemical Properties and Reactions

Studies also delve into the chemical properties and reactivity of related compounds. For example, research into the synthesis and chemical properties of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from similar ketones and N-acylglycines showcases the reactivity of trifluoromethyl-containing pyran-2-ones and their potential in synthesizing novel compounds (Gerus et al., 2005).

Antimicrobial Activity

Additionally, the synthesis and evaluation of novel compounds for antimicrobial activity have been reported. For instance, a study on the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones assessed their antibacterial and antifungal properties, contributing valuable insights into the development of new antimicrobial agents (Elgemeie et al., 2017).

properties

IUPAC Name

3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)11-6-12(13(7-18)20-9-11)19-8-10-4-2-1-3-5-10/h1-6,9,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKPQWWEOHYLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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